molecular formula C26H38O3 B1326506 Hydroxypinacolone retinoate CAS No. 893412-73-2

Hydroxypinacolone retinoate

Cat. No.: B1326506
CAS No.: 893412-73-2
M. Wt: 398.6 g/mol
InChI Key: XLPLFRLIWKRQFT-XUJYDZMUSA-N
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Description

Hydroxypinacolone retinoate is a derivative of retinoic acid, a class of compounds related to vitamin A. It was developed as a more stable and less irritating alternative to traditional retinoids like retinoic acid (tretinoin). This compound is known for its stability, efficacy in promoting skin cell turnover, stimulating collagen production, and reducing the appearance of fine lines and wrinkles . It is commonly found in anti-aging skincare products such as serums, creams, and lotions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hydroxypinacolone retinoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds directly to retinoic acid receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This binding leads to the activation of these receptors, which in turn regulate gene expression related to cell proliferation, differentiation, and apoptosis. The interaction of this compound with these receptors is crucial for its biological activity, promoting skin cell turnover and collagen synthesis .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It enhances cell turnover and proliferation, leading to the replacement of old and damaged cells with new, healthy ones. This process is particularly beneficial for skin cells, as it helps reduce the appearance of fine lines, wrinkles, and hyperpigmentation. Additionally, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to collagen production and inflammation . It also impacts cellular metabolism by promoting the synthesis of essential proteins and enzymes involved in skin health .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to retinoic acid receptors. Upon binding, it activates these receptors, leading to the transcription of target genes involved in cell growth, differentiation, and apoptosis. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix components. This inhibition helps maintain the structural integrity of the skin and reduces the formation of wrinkles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high stability and low degradation over time. Studies have demonstrated its sustained release profile, which ensures a consistent and prolonged effect on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown positive effects on skin health, including improved collagen synthesis and reduced inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it promotes collagen synthesis and enhances skin elasticity without causing significant irritation. At higher doses, this compound may lead to adverse effects such as skin irritation and redness. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with retinoic acid receptors. It influences the expression of genes related to collagen synthesis, cell proliferation, and differentiation. Additionally, this compound affects the metabolic flux of retinoids, ensuring a steady supply of active compounds for skin health .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in nanoparticles or lipid-based carriers to enhance its transdermal delivery and ensure deep penetration into the dermis layer. This targeted delivery system allows for a sustained release of this compound, maximizing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it binds to retinoic acid receptors and modulates gene expression. It may also localize to other cellular compartments, such as the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism. The precise localization of this compound is essential for its activity and function in promoting skin health .

Chemical Reactions Analysis

Types of Reactions

Hydroxypinacolone retinoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

Comparison with Similar Compounds

Hydroxypinacolone retinoate is compared with other similar compounds, including:

This compound stands out due to its stability, efficacy, and lower irritation potential, making it a preferred choice for individuals with sensitive skin .

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLFRLIWKRQFT-XUJYDZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893412-73-2
Record name Hydroxypinacolone retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893412732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypinacolone Retinoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPINACOLONE RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3V2F02E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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